molecular formula C5H10BrN3 B8233741 1-Azido-5-bromopentane

1-Azido-5-bromopentane

Cat. No.: B8233741
M. Wt: 192.06 g/mol
InChI Key: RSCRXUOYRUPQIF-UHFFFAOYSA-N
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Description

1-Azido-5-bromopentane is an organic compound with the molecular formula C5H10BrN3. It is a member of the azidoalkane family, characterized by the presence of both an azide group (-N3) and a bromine atom attached to a pentane chain. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique reactivity and functional group compatibility.

Preparation Methods

1-Azido-5-bromopentane can be synthesized through a straightforward nucleophilic substitution reaction. The most common method involves the reaction of 1,5-dibromopentane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 60°C) and requires stirring overnight to ensure complete conversion. The reaction can be summarized as follows:

C5H10Br2+NaN3C5H10BrN3+NaBr\text{C5H10Br2} + \text{NaN3} \rightarrow \text{C5H10BrN3} + \text{NaBr} C5H10Br2+NaN3→C5H10BrN3+NaBr

After the reaction, the mixture is cooled, and water is added to precipitate the product, which is then extracted using an organic solvent such as ethyl acetate .

Chemical Reactions Analysis

1-Azido-5-bromopentane undergoes various chemical reactions, primarily due to the presence of the azide and bromine functional groups. Some of the notable reactions include:

    Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other leaving groups. For example, it can react with alkyl halides to form alkyl azides.

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

    Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.

Scientific Research Applications

1-Azido-5-bromopentane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-azido-5-bromopentane is primarily based on its ability to undergo nucleophilic substitution and click chemistry reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules. In click chemistry, the azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it valuable in various applications .

Comparison with Similar Compounds

1-Azido-5-bromopentane can be compared with other azidoalkanes and bromoalkanes. Some similar compounds include:

    1-Azido-3-bromopropane: Similar to this compound but with a shorter carbon chain.

    1-Azido-6-bromohexane: Similar structure but with a longer carbon chain.

    1-Bromo-5-chloropentane: Contains a bromine and a chlorine atom instead of an azide group.

The uniqueness of this compound lies in its balanced reactivity due to the presence of both azide and bromine functional groups, making it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

1-azido-5-bromopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN3/c6-4-2-1-3-5-8-9-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCRXUOYRUPQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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